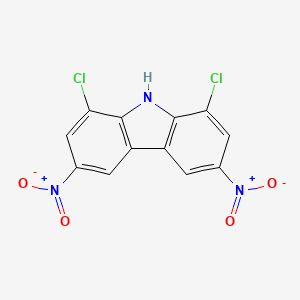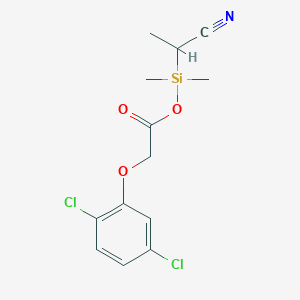
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a synthetic organic compound that combines the properties of acetic acid, phenoxy groups, and silyl esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves the esterification of acetic acid derivatives with silylating agents. One common method includes the reaction of 2,5-dichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:
2,5-dichlorophenoxyacetic acid+(1-cyanoethyl)dimethylchlorosilane→Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester bond in Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and silyl alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation: The cyanoethyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2,5-dichlorophenoxyacetic acid and (1-cyanoethyl)dimethylsilanol.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Carboxylic acids or other oxidized products of the cyanoethyl group.
Applications De Recherche Scientifique
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its silyl ester functionality.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar phenoxyacetic acid structure but different substituents.
Dimethylsilyl Esters: A class of compounds with similar silyl ester functionality but different organic groups attached to the silicon atom.
Uniqueness
Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is unique due to the combination of its phenoxyacetic acid core with a cyanoethyl-dimethylsilyl ester group
Propriétés
| 106865-04-7 | |
Formule moléculaire |
C13H15Cl2NO3Si |
Poids moléculaire |
332.25 g/mol |
Nom IUPAC |
[1-cyanoethyl(dimethyl)silyl] 2-(2,5-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-12-6-10(14)4-5-11(12)15/h4-6,9H,8H2,1-3H3 |
Clé InChI |
JAJZUROXYUJCQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)[Si](C)(C)OC(=O)COC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




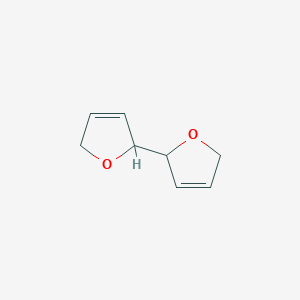
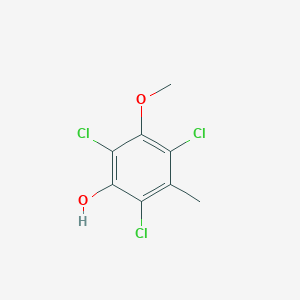
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
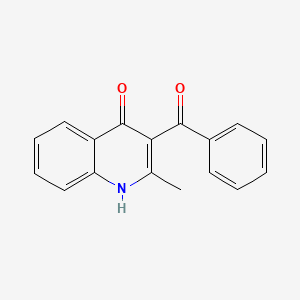
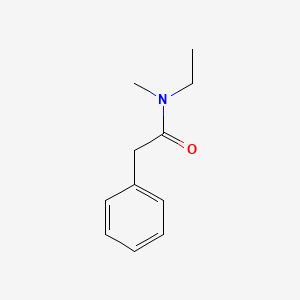


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
